molecular formula C12H10FNO B6413889 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol CAS No. 1261958-07-9

6-(5-Fluoro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6413889
CAS No.: 1261958-07-9
M. Wt: 203.21 g/mol
InChI Key: TVHBHAKJZCFNFE-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a substituted phenyl ring (5-fluoro-2-methylphenyl) at the 6-position of the pyridine core.

Properties

IUPAC Name

6-(5-fluoro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-5-4-10(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHBHAKJZCFNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692487
Record name 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-07-9
Record name 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol, often involves the use of fluorinating agents and specific reaction conditions. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound using Pd/C and ammonium formate yields specific fluorinated derivatives .

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 6-Position

The 6-position of pyridin-3-ol derivatives is critical for modulating biological activity and physicochemical properties. Key comparisons include:

Compound Name 6-Position Substituent Molecular Weight Key Properties/Bioactivity References
6-(5-Fluoro-2-methylphenyl)pyridin-3-ol 5-Fluoro-2-methylphenyl 217.22 (calc.) Enhanced lipophilicity; potential CNS activity (inferred)
6-(Hydroxymethyl)pyridin-3-ol Hydroxymethyl 139.12 Moderate polarity; used as a synthetic intermediate
6-(Ethoxymethyl)pyridin-3-ol Ethoxymethyl 167.19 Improved metabolic stability; evaluated for neuroprotection
6-(Trifluoromethyl)pyridin-3-ol Trifluoromethyl 177.11 High electron-withdrawing effect; potential enzyme inhibition
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 2-Fluoro-3-methoxyphenyl 233.21 Balanced lipophilicity; studied in radiopharmaceuticals
  • Electronic Effects: Fluorine’s electron-withdrawing nature may improve binding affinity in biological targets compared to non-halogenated analogs like 6-ethylpyridin-3-ol .
  • Synthetic Utility : Hydroxymethyl and ethoxymethyl derivatives are intermediates in radiopharmaceutical synthesis (e.g., fluorine-18 labeling), whereas the target compound’s bulky phenyl group may limit such applications .

Key Research Findings

  • Synthetic Challenges: Protection of the phenolic hydroxyl group (as in 6-(hydroxymethyl)pyridin-3-ol) is critical during derivatization, with trifluoroethyl protection yielding intermediates in moderate yields (41%) .
  • Structure-Activity Relationships (SAR) : Lengthening the alkyl chain at the 6-position (e.g., ethyl to propyl) reduces neuroprotective efficacy, suggesting that bulky aryl groups (e.g., 5-fluoro-2-methylphenyl) may optimize steric and electronic interactions .
  • Crystallographic Data : Fluorophenyl-pyridin-3-ol derivatives (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) form stable crystals, aiding in structural characterization and docking studies .

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